molecular formula C14H21N6.CH3O4S<br>C15H24N6O4S B12745195 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 56935-85-4

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B12745195
CAS No.: 56935-85-4
M. Wt: 384.5 g/mol
InChI Key: ZKGIELVQGMPMOO-UHFFFAOYSA-M
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Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl functional group (R−N=N−R′). Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their intense colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often require an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the triazole compound to form the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

    Oxidation: Products may include nitro compounds and other oxidized derivatives.

    Reduction: Amines are the primary products formed.

    Substitution: Various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate
  • Azobenzene
  • Methyl orange

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is unique due to its specific structural features, which include the diethylamino group and the triazolium ring. These features contribute to its distinct chemical properties and applications, setting it apart from other azo compounds.

Properties

CAS No.

56935-85-4

Molecular Formula

C14H21N6.CH3O4S
C15H24N6O4S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate

InChI

InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZKGIELVQGMPMOO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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